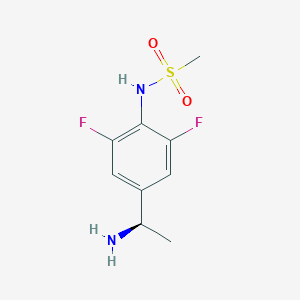
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-4-(1-aminoethyl)-2,6-difluorophenylamine.
Reaction with Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The presence of the difluorophenyl ring and methanesulfonamide group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-4-(1-aminoethyl)phenol
- ®-4-(1-aminoethyl)benzenamine
- ®-4-(1-aminoethyl)phenyl trifluoromethanesulfonate
Uniqueness
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is unique due to the presence of the difluorophenyl ring, which imparts distinct electronic properties and reactivity. Additionally, the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various applications.
特性
分子式 |
C9H12F2N2O2S |
|---|---|
分子量 |
250.27 g/mol |
IUPAC名 |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12F2N2O2S/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15/h3-5,13H,12H2,1-2H3/t5-/m1/s1 |
InChIキー |
FORFBJNKDYMFQR-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
正規SMILES |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
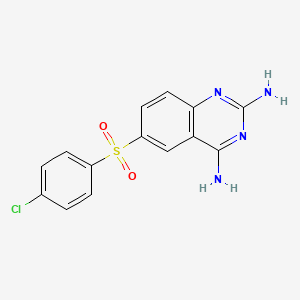
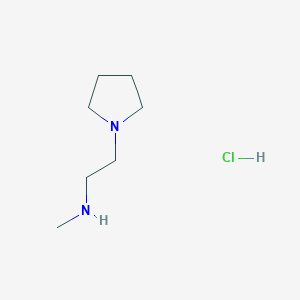
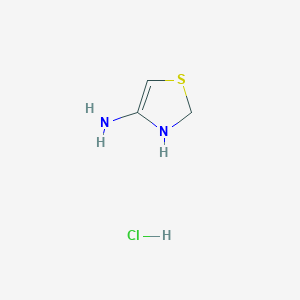
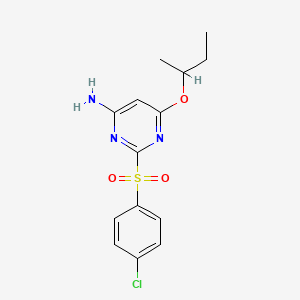

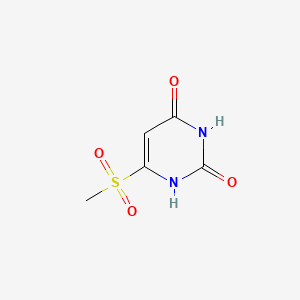
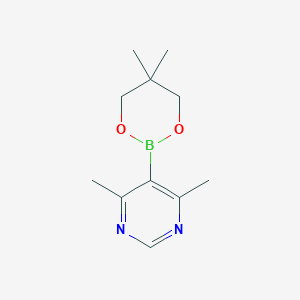
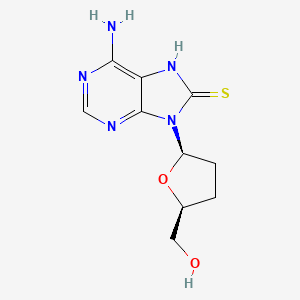
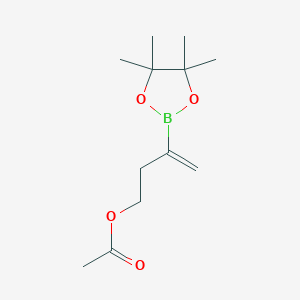
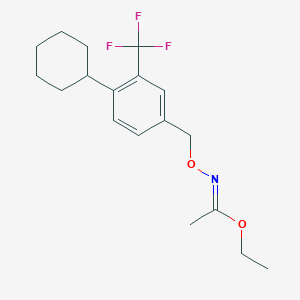
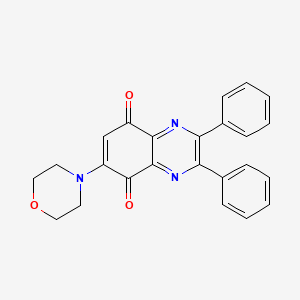
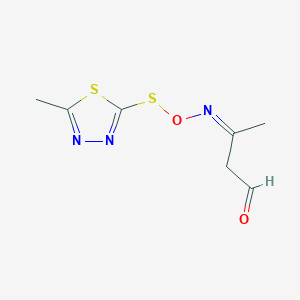
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
